molecular formula C18H20N2O2 B11834105 3-Amino-1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one

3-Amino-1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one

Cat. No.: B11834105
M. Wt: 296.4 g/mol
InChI Key: YJTUMMSGSQQREJ-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of an amino group, two aromatic rings with different substituents, and an azetidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Core: The azetidinone core can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. The reaction is usually carried out under mild conditions with a suitable catalyst.

    Substitution Reactions: The aromatic rings are introduced through substitution reactions. For instance, the 3,4-dimethylphenyl group can be added via a Friedel-Crafts acylation reaction, while the 3-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Amination: The amino group is introduced through a reductive amination reaction, where an amine reacts with a carbonyl compound in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The azetidinone ring can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may use reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can use sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Amino-1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell pathways, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one: Lacks the methoxy group on the aromatic ring.

    3-Amino-1-(3-methylphenyl)-4-(3-methoxyphenyl)azetidin-2-one: Has a different substitution pattern on the aromatic ring.

    3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one: The methoxy group is positioned differently on the aromatic ring.

Uniqueness

3-Amino-1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both dimethyl and methoxy groups on the aromatic rings can influence its interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

3-amino-1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C18H20N2O2/c1-11-7-8-14(9-12(11)2)20-17(16(19)18(20)21)13-5-4-6-15(10-13)22-3/h4-10,16-17H,19H2,1-3H3

InChI Key

YJTUMMSGSQQREJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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